Isoferulic Acid

Catalog No.
S1523504
CAS No.
25522-33-2
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoferulic Acid

CAS Number

25522-33-2

Product Name

Isoferulic Acid

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+

InChI Key

QURCVMIEKCOAJU-HWKANZROSA-N

SMILES

Array

Synonyms

3-hydroxy-4-methoxycinnamic acid, isoferulic acid

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)O

The exact mass of the compound Isoferulic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51987. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. It belongs to the ontological category of ferulic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid, CAS 25522-33-2) is a naturally occurring hydroxycinnamic acid derivative characterized by a meta-hydroxyl and para-methoxy substitution pattern on its phenyl ring . As a structural isomer of the widely utilized ferulic acid, isoferulic acid serves as a highly specific biochemical precursor and bioactive scaffold in pharmacological, cosmetic, and materials research. Its distinct functional group positioning fundamentally alters its electronic distribution, lipophilicity, and receptor-binding kinetics compared to standard cinnamic acid derivatives. For procurement professionals and research scientists, isoferulic acid is primarily sourced for its distinct anti-glycation properties, its viability as a coordinating ligand in metal-phenolic complexes, and its differentiated mechanisms of action in metabolic and anti-inflammatory pathways, where generic hydroxycinnamic acids fail to replicate its specific bioactivity .

Attempting to substitute isoferulic acid with its more common and cost-effective isomer, ferulic acid (4-hydroxy-3-methoxycinnamic acid), frequently leads to assay failure and misdirected formulation outcomes. The simple inversion of the hydroxyl and methoxy groups from the 4,3-positions to the 3,4-positions completely shifts the molecule's pharmacological and physicochemical behavior. In metabolic screening, substituting ferulic acid for isoferulic acid will completely alter the targeted pathway from beta-endorphin-mediated gluconeogenesis suppression to direct insulin stimulation, rendering the materials non-interchangeable for precise mechanistic studies [1]. Furthermore, ferulic acid undergoes resonance stabilization that neutralizes its phenolic function and limits its direct COX-2 inhibitory potential, whereas isoferulic acid retains its phenolic reactivity, enabling NSAID-like anti-inflammatory activity [2]. Finally, ferulic acid's poor solubility in hydrophobic media necessitates complex esterification for lipid-based formulations, whereas isoferulic acid demonstrates intrinsic antioxidant efficacy in both aqueous and lipid environments [3].

Divergent Metabolic Pathway Activation: Gluconeogenesis vs. Insulin Secretion

In metabolic disease modeling, the structural difference between isoferulic acid and ferulic acid dictates entirely different pharmacological pathways. In vitro and in vivo assays demonstrate that ferulic acid acts as a potent insulin-secreting agent, directly stimulating pancreatic insulin release. In stark contrast, isoferulic acid is completely inactive regarding insulin secretion. Instead, it lowers plasma glucose by activating α1-adrenoceptors to enhance β-endorphin secretion, which subsequently suppresses hepatic gluconeogenesis [1]. Procuring the incorrect isomer will therefore yield false negatives in insulinotropic screens or artificially trigger insulin pathways in gluconeogenesis models.

Evidence DimensionMechanism of plasma glucose reduction and insulinotropic activity
Target Compound DataInactive for direct insulin secretion; lowers glucose via α1-adrenoceptor activation and hepatic gluconeogenesis suppression
Comparator Or BaselineFerulic Acid (FA): Highly active direct stimulator of pancreatic insulin secretion (~2.0-fold increase)
Quantified DifferenceComplete mechanistic divergence (0% insulinotropic activity for IFA vs. potent stimulation for FA)
ConditionsIn vitro insulin secretion assays and in vivo streptozotocin (STZ)-induced diabetic models

Researchers designing assays for non-insulin-dependent metabolic pathways must procure isoferulic acid, as substituting ferulic acid will trigger unwanted insulinotropic responses and invalidate the model.

Retention of Phenolic Function for COX-2 Inhibition

The specific 3-hydroxy-4-methoxy arrangement of isoferulic acid provides a critical advantage in anti-inflammatory drug design compared to the 4-hydroxy-3-methoxy structure of ferulic acid. Upon H-atom abstraction, ferulic acid undergoes high resonance stabilization, which results in the loss of its phenolic function and renders it ineffective at inhibiting COX-2 expression. Conversely, isoferulic acid predominantly retains its phenolic function, allowing it to act as an active, NSAID-like COX-2 inhibitor in lipopolysaccharide (LPS)-stimulated inflammatory models[1]. This structural reactivity makes isoferulic acid a structurally specific precursor for synthesizing COX-2 targeted therapeutics.

Evidence DimensionCyclooxygenase-2 (COX-2) expression inhibition
Target Compound DataPredominantly retains phenolic function, acting as an active NSAID-like COX-2 inhibitor
Comparator Or BaselineFerulic Acid (FA): Lacks inhibitory effect on COX-2 due to high resonance stabilization and loss of phenolic function
Quantified DifferenceQualitative shift from an inactive (FA) to an active COX-2 inhibitor scaffold (IFA)
ConditionsLipopolysaccharide (LPS)-stimulated inflammatory models

For medicinal chemists developing anti-inflammatory scaffolds, isoferulic acid provides a reactive phenolic site that ferulic acid lacks, making it the required isomer for COX-2 targeted synthesis.

Antioxidant Efficacy in Biphasic and Lipid Systems

A major procurement limitation of ferulic acid is its relatively low solubility in hydrophobic media, which prevents its direct application in the autoxidation of fats and oils without prior structural modification (e.g., esterification) [1]. Isoferulic acid overcomes this formulation barrier, demonstrating intrinsic efficacy as a natural antioxidant in both aqueous and lipid media. Quantitative in vitro evaluations show that isoferulic acid effectively inhibits lipid peroxidation with an IC50 of 7.30 ± 0.57 µg/mL [2]. This dual-phase compatibility significantly streamlines manufacturing workflows for lipid-based products.

Evidence DimensionInhibition of lipid peroxidation and media compatibility
Target Compound DataEffective in both aqueous and lipid media (Lipid peroxidation IC50 = 7.30 ± 0.57 µg/mL)
Comparator Or BaselineFerulic Acid (FA): Antioxidant application is strictly limited by low solubility in hydrophobic media
Quantified DifferenceIFA demonstrates intrinsic lipid-phase activity without requiring the complex esterification steps mandatory for FA
ConditionsIn vitro lipid peroxidation assays and hydrophobic media solubility testing

Formulators of lipid-based cosmetics or emulsion systems can utilize isoferulic acid to achieve direct antioxidant protection without the added processing costs of synthesizing lipophilic esters.

Precursor Suitability for Enhanced Metal-Phenolic Complexes

Isoferulic acid exhibits proven processability as a coordinating ligand for the synthesis of advanced metal-phenolic networks. When complexed with metal ions such as Mg(II), the biological activity of the parent ligand is significantly amplified. In DPPH radical scavenging assays, uncomplexed isoferulic acid establishes a baseline IC50 of 365.27 µM. However, the synthesized[Mg(H2O)6]⋅(C10H9O4)2⋅6H2O complex demonstrates an IC50 of 153.50 µM, representing a more than two-fold enhancement in antioxidant efficacy[1]. This predictable and highly scalable complexation behavior makes isoferulic acid a practical building block for functional materials.

Evidence DimensionDPPH radical scavenging IC50
Target Compound DataMg(II)-Isoferulic Acid complex IC50 = 153.50 µM
Comparator Or BaselineUncomplexed Isoferulic Acid (Baseline): IC50 = 365.27 µM
Quantified Difference2.38-fold enhancement in antioxidant activity upon Mg(II) complexation
ConditionsDPPH radical scavenging assay of synthesized Mg(II) complexes

Demonstrates isoferulic acid's processability as a coordinating ligand, allowing materials scientists to easily double its antioxidant efficacy through simple metal complexation.

Non-Insulin-Dependent Metabolic Disease Modeling

Because isoferulic acid suppresses hepatic gluconeogenesis via α1-adrenoceptor and β-endorphin activation without stimulating insulin secretion, it is a required compound for isolating non-insulin-dependent metabolic pathways in STZ-induced diabetic models. Substituting ferulic acid would ruin these assays by introducing unwanted insulinotropic activity [1].

Synthesis of NSAID-like Anti-Inflammatory Precursors

Isoferulic acid's ability to retain its phenolic function and avoid resonance stabilization upon H-atom abstraction makes it a highly specific scaffold for COX-2 inhibition. Medicinal chemists must procure this specific isomer over ferulic acid when designing targeted anti-inflammatory therapeutics that rely on active phenolic sites [2].

Lipid-Phase Cosmeceutical and Emulsion Formulation

Unlike ferulic acid, which requires costly esterification to function in hydrophobic environments, isoferulic acid possesses intrinsic antioxidant efficacy in lipid media (lipid peroxidation IC50 = 7.30 µg/mL). It is a highly efficient choice for formulators developing direct-addition antioxidant systems for fats, oils, and biphasic cosmetic emulsions [3].

Development of Metal-Organic Antioxidant Networks

Isoferulic acid serves as a highly processable coordinating ligand for materials science applications. Its ability to form stable Mg(II) and Mn(II) complexes that more than double its baseline DPPH radical scavenging activity makes it a practical precursor for the scalable synthesis of advanced antioxidant metal-phenolic networks [4].

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

194.05790880 Da

Monoisotopic Mass

194.05790880 Da

Boiling Point

409.00 to 411.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Appearance

Powder

Melting Point

228 - 233 °C

UNII

XSQ2K2G7MC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25522-33-2
537-73-5

Metabolism Metabolites

Isoferulic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Isoferulic_acid

Dates

Last modified: 08-15-2023

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